molecular formula C13H20ClN3OS B4809188 4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide

Cat. No.: B4809188
M. Wt: 301.84 g/mol
InChI Key: QVBFZXMOIACSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a carboxamide group and a chlorothiophene moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with N-propylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further purification steps to obtain the final compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide stands out due to its unique combination of a piperazine ring and a chlorothiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3OS/c1-2-5-15-13(18)17-8-6-16(7-9-17)10-11-3-4-12(14)19-11/h3-4H,2,5-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBFZXMOIACSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[(5-chlorothiophen-2-yl)methyl]-N-propylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.